(E)-3-(1H-Pyrrol-2-yl)acrylic Acid: Chemical Structure, Properties, and Synthetic Methodologies
(E)-3-(1H-Pyrrol-2-yl)acrylic Acid: Chemical Structure, Properties, and Synthetic Methodologies
Executive Summary
The molecular architecture of (E)-3-(1H-pyrrol-2-yl)acrylic acid represents a highly versatile heteroaromatic building block, characterized by a pyrrole ring conjugated to an
Molecular Architecture & Physicochemical Properties
The thermodynamic stability of the (E)-isomer (trans) heavily outweighs the (Z)-isomer due to the steric clash between the pyrrole ring and the carboxylic acid group in the cis-configuration. This extended conjugation system allows for significant electron delocalization, impacting both its UV-absorption profile and its reactivity as a Michael acceptor.
Table 1: Quantitative Physicochemical Properties
| Property | Value / Description |
| Chemical Name | (E)-3-(1H-pyrrol-2-yl)acrylic acid |
| Molecular Formula | C7H7NO2 |
| Molecular Weight | 137.14 g/mol |
| Stereochemistry | (E)-isomer (trans) exclusively favored under thermodynamic control |
| H-Bond Donors | 2 (Pyrrole NH, Carboxylic OH) |
| H-Bond Acceptors | 2 (Carboxylic C=O, OH) |
| Key Derivatives | Ethyl ester (CAS 2433-65-0), 2-Cyano analog (CAS 122520-93-8) |
Mechanistic Synthesis: The Doebner-Knoevenagel Condensation
The synthesis of (E)-3-(1H-pyrrol-2-yl)acrylic acid is most efficiently achieved via the Doebner modification of the Knoevenagel condensation. This involves the reaction of 1H-pyrrole-2-carboxaldehyde with malonic acid. This methodology is a robust standard for generating propenoic acid derivatives, as validated in the synthesis of related heterocyclic analogs targeting Oncostatin M 1.
Principles of Causality in Experimental Design
As an application scientist, I emphasize that every reagent in this workflow serves a highly specific mechanistic purpose. Understanding this causality is critical for troubleshooting and scaling:
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Catalytic Piperidine : Acts as a weak secondary amine base to deprotonate malonic acid, forming the reactive enolate without being strong enough to cause unwanted side reactions (such as the aldol self-condensation of the aldehyde).
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Pyridine Solvent : Serves dual purposes as both a highly polar, miscible solvent and a supplementary base. It maintains a homogeneous basic environment that facilitates the proton-transfer steps necessary for the final elimination.
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Elevated Temperature (115°C) : While the initial Knoevenagel condensation occurs at lower temperatures, driving the reaction to reflux induces the crucial decarboxylation of the intermediate di-acid. The thermodynamic control at these elevated temperatures exclusively yields the stable (E)-isomer.
Figure 2: Causality of experimental conditions in the synthesis of the target acrylic acid.
Self-Validating Experimental Protocol
The following protocol is designed as a self-validating system, ensuring that physical observations directly confirm chemical milestones.
Step 1: Reagent Assembly Combine 1.0 equivalent of 1H-pyrrole-2-carboxaldehyde and 1.5 equivalents of malonic acid in anhydrous pyridine (approx. 5 volumes). Validation Check: The solution must become clear upon stirring; any persistent undissolved malonic acid indicates insufficient solvent volume or moisture contamination.
Step 2: Catalysis & Initiation Add 0.1 equivalents of piperidine. Attach a reflux condenser linked to a mineral oil bubbler. Validation Check: The system is sealed and purged with an inert gas (N2 or Ar) to prevent oxidative degradation of the pyrrole ring.
Step 3: Thermal Decarboxylation Heat the reaction mixture to a gentle reflux (115°C). Validation Check: Active bubbling in the trap confirms CO2 evolution (the decarboxylation phase). The reaction is complete ONLY when bubbling entirely ceases (typically 4-6 hours), validating the full conversion of the di-acid intermediate to the mono-acrylic acid.
Step 4: Isolation Cool the mixture to 0°C and slowly acidify with 1M HCl to pH 2-3. Validation Check: Immediate precipitation of a solid confirms the protonation of the carboxylate salt into the free, water-insoluble acid.
Step 5: Purification Filter the crude solid, wash with cold water, and recrystallize from an ethanol/water mixture. Validation Check: A sharp melting point and a single spot on TLC (DCM:MeOH 9:1, visualized under UV 254 nm) validate high purity.
Figure 1: Doebner-Knoevenagel synthetic workflow for (E)-3-(1H-Pyrrol-2-yl)acrylic acid.
Structural Derivatives in Drug Development
Modifications to the acrylic acid tail profoundly alter the compound's pharmacokinetic profile and binding affinity.
For instance, esterification yields 3-(1H-pyrrol-2-yl)-acrylic acid ethyl ester (CAS 2433-65-0), a lipophilic intermediate often used to enhance cellular permeability before undergoing intracellular hydrolysis by esterases 2. Alternatively, introducing an electron-withdrawing group at the alpha position generates 2-cyano-3-(1H-pyrrol-2-yl)acrylic acid (CAS 122520-93-8). This specific modification provides a rigidified, highly polarized pharmacophore suitable for specialized target binding and extended hydrogen-bonding networks within enzymatic pockets 3.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized batch, the following analytical benchmarks must be met:
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1H NMR (DMSO-d6) : The defining feature is the pair of doublets in the alkene region (typically around 6.1 ppm and 7.4 ppm) with a large coupling constant (
Hz), unequivocally confirming the (E)-configuration. The pyrrole NH typically appears as a broad singlet ppm. -
LC-MS : High-resolution mass spectrometry in negative electrospray ionization (ESI-) mode should yield an
peak at 136.04, confirming the exact mass of the free acid.
References
- Source: nih.
- Title: 3-(1H-PYRROL-2-YL)-ACRYLIC ACID ETHYL ESTER CAS#: 2433 ...
- Title: 2-Cyano-3-(1H-pyrrol-2-yl)
Sources
- 1. Development of the First Small-Molecule Inhibitor Targeting Oncostatin M for Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(1H-PYRROL-2-YL)-ACRYLIC ACID ETHYL ESTER CAS#: 2433-65-0 [chemicalbook.com]
- 3. 2-Cyano-3-(1H-pyrrol-2-yl)acrylic acid | CAS 122520-93-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
